molecular formula C18H24NO2S+ B12742413 Morpholinium, 4-((3S)-3-hydroxy-3-phenyl-3-(2-thienyl)propyl)-4-methyl- CAS No. 1176319-03-1

Morpholinium, 4-((3S)-3-hydroxy-3-phenyl-3-(2-thienyl)propyl)-4-methyl-

Cat. No.: B12742413
CAS No.: 1176319-03-1
M. Wt: 318.5 g/mol
InChI Key: HJDYAOBDPZQHOD-SFHVURJKSA-N
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Description

Morpholinium, 4-((3S)-3-hydroxy-3-phenyl-3-(2-thienyl)propyl)-4-methyl- is a complex organic compound that features a morpholinium ion core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholinium, 4-((3S)-3-hydroxy-3-phenyl-3-(2-thienyl)propyl)-4-methyl- typically involves multiple steps. One common method includes the reaction of morpholine with a suitable alkylating agent to introduce the 4-methyl group. This is followed by the addition of the 3-hydroxy-3-phenyl-3-(2-thienyl)propyl group through a series of nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or nickel complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Morpholinium, 4-((3S)-3-hydroxy-3-phenyl-3-(2-thienyl)propyl)-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, nickel complexes

    Solvents: Dichloromethane, tetrahydrofuran

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield ketones or carboxylic acids, while reduction reactions can produce alcohols .

Scientific Research Applications

Morpholinium, 4-((3S)-3-hydroxy-3-phenyl-3-(2-thienyl)propyl)-4-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Morpholinium, 4-((3S)-3-hydroxy-3-phenyl-3-(2-thienyl)propyl)-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholinium, 4-((3S)-3-hydroxy-3-phenyl-3-(2-thienyl)propyl)-4-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1176319-03-1

Molecular Formula

C18H24NO2S+

Molecular Weight

318.5 g/mol

IUPAC Name

(1S)-3-(4-methylmorpholin-4-ium-4-yl)-1-phenyl-1-thiophen-2-ylpropan-1-ol

InChI

InChI=1S/C18H24NO2S/c1-19(11-13-21-14-12-19)10-9-18(20,17-8-5-15-22-17)16-6-3-2-4-7-16/h2-8,15,20H,9-14H2,1H3/q+1/t18-/m0/s1

InChI Key

HJDYAOBDPZQHOD-SFHVURJKSA-N

Isomeric SMILES

C[N+]1(CCOCC1)CC[C@](C2=CC=CC=C2)(C3=CC=CS3)O

Canonical SMILES

C[N+]1(CCOCC1)CCC(C2=CC=CC=C2)(C3=CC=CS3)O

Origin of Product

United States

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